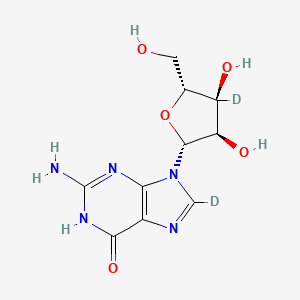

Guanosine-8-d-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

鸟苷-8-d-2 是鸟苷的一种衍生物,鸟苷是一种嘌呤核苷,在各种生物过程中起着至关重要的作用。鸟苷以其神经保护特性而闻名,参与减少神经炎症、氧化应激和兴奋毒性。 它在神经元和神经胶质细胞中发挥营养作用,并在生理和病理条件下在大脑中释放 .

准备方法

合成路线和反应条件: 鸟苷-8-d-2 的制备可以通过各种合成路线实现。一种常用的方法涉及使用避免使用保护基团和色谱法的含水策略。 这种方法允许制备 5'-取代的鸟苷衍生物 . 另一种方法涉及大肠杆菌中的组合代谢工程,其中嘌呤合成途径过表达,参与鸟苷分解代谢的基因被删除以增加鸟苷积累 .

工业生产方法: 鸟苷-8-d-2 的工业生产主要依赖于微生物发酵。由于其成本效益和能够生产高产量,该方法是首选。 通过代谢工程优化产鸟苷菌株以增强鸟苷合成和积累 .

化学反应分析

反应类型: 鸟苷-8-d-2 会经历各种化学反应,包括氧化、还原和取代。 例如,它可以氧化形成 8-氧代-7,8-二氢-2'-脱氧鸟苷,这是一种常见的氧化性 DNA 损伤 . 此外,鸟苷可以在 C8 位置被从简单醇、胺和醚中光化学产生的自由基物种取代 .

常用试剂和条件: 这些反应中使用的常用试剂包括氯乙酰氯、2-溴丙酰溴和环氧氯丙烷。 这些试剂用于将鸟苷接枝到各种聚合物上,增强其生物活性 .

主要产品: 这些反应形成的主要产物包括各种鸟苷衍生物,例如 8-氧代-7,8-二氢-2'-脱氧鸟苷和鸟苷-聚合物缀合物。 这些产品在生物和工业领域具有重要的应用 .

科学研究应用

Cancer Research

Guanosine-8-d-2 has shown promise in cancer research, particularly in the context of oxidative DNA damage and its implications for tumorigenesis.

Oxidative Damage Biomarker

8-Hydroxy-2-deoxyguanosine (8-OHdG), a product of oxidative stress involving guanosine, is widely recognized as a biomarker for oxidative DNA damage. Elevated levels of 8-OHdG have been associated with various cancers, indicating its potential as a prognostic marker. Studies have demonstrated that higher expression levels of 8-OHdG in tumor tissues correlate with poor prognosis in solid tumors .

| Study | Findings |

|---|---|

| Meta-analysis on 8-OHdG levels | High levels in cancer patients indicate poor prognosis . |

| Urinary 8-OHdG as a biomarker | Suggests risk assessment for various cancers . |

Molecular Biology

In molecular biology, this compound is utilized to probe the conformational preferences of nucleic acids.

Stabilization of Nucleic Acids

Research indicates that modifications at the C-8 position of guanosine can enhance the stability of nucleic acid structures. For instance, 8-substituted purine nucleosides have been shown to stabilize Z-DNA forms and influence hybridization properties . This stabilization is crucial for developing novel therapeutic agents targeting specific RNA structures.

| Modification | Effect on Stability |

|---|---|

| 8-Methoxyguanosine | Decreases thermodynamic stability but increases N-glycoside bond stability . |

| C8-Alkylated guanosines | Exhibits antiviral and anticancer activities . |

Medicinal Chemistry

The medicinal chemistry applications of this compound are primarily focused on its potential as an antiviral and anticancer agent.

Antiviral Properties

C8-substituted guanosine analogs have demonstrated significant antiviral activity against several viruses. For instance, 8-methyladenosine has been identified as a potent inhibitor of the vaccinia virus, while other C8-modified nucleotides show promise against respiratory syncytial virus (RSV) .

Anticancer Activity

The incorporation of this compound into therapeutic strategies is being explored for its ability to induce apoptosis in cancer cell lines. Studies have reported that these modified nucleosides can effectively inhibit the proliferation of various cancer types, including leukemias and solid tumors .

| Application | Target Virus/Cancer | Mechanism |

|---|---|---|

| 8-Methyladenosine | Vaccinia virus | Inhibition of viral replication . |

| C8-Alkylated GTP analogs | Bacterial infections | Inhibition of FtsZ polymerization . |

Case Studies

Several case studies highlight the effectiveness of this compound in clinical and laboratory settings:

- Prognostic Marker in Cancer : A study involving over 800 patients showed that high urinary levels of 8-OHdG were significantly associated with increased cancer risk and poor patient outcomes, reinforcing its role as a reliable biomarker for oxidative stress-related cancers .

- Therapeutic Development : Research on C8-modified guanosine derivatives has led to the development of new antibiotics targeting bacterial infections, showcasing their potential beyond traditional antiviral applications .

Conclusions

作用机制

鸟苷-8-d-2 的作用机制涉及它与各种分子靶标和途径的相互作用。在中枢神经系统中,鸟苷作为一种神经调节剂,介导细胞过程,例如细胞生长、分化和存活。 它通过调节谷氨酸摄取、减少活性氧的产生、改善线粒体功能和表现出抗炎特性,在神经毒性和神经疾病模型中发挥保护作用 . 鸟苷还促进神经干细胞增殖和神经元分化 .

相似化合物的比较

鸟苷-8-d-2 与其他类似化合物相比是独一无二的,因为它具有特殊的神经保护特性,并且能够减少神经炎症、氧化应激和兴奋毒性。类似的化合物包括其他嘌呤核苷,如腺苷、肌苷和鸟嘌呤。 虽然这些化合物也参与核酸合成和细胞信号传导,但鸟苷-8-d-2 因其广泛的神经保护和再生作用而脱颖而出 .

生物活性

Guanosine-8-d-2, also known as 8-oxoguanosine, is an oxidized derivative of guanosine that plays a significant role in various biological processes, particularly in the context of oxidative stress and DNA damage. This article explores the biological activity of this compound, focusing on its mechanisms of action, implications in diseases, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an oxygen atom at the C8 position of the guanine base, making it susceptible to further reactions that can lead to mutagenic outcomes. This compound is a product of oxidative DNA damage and serves as a marker for oxidative stress in biological systems.

- Oxidative Stress Response : this compound is formed primarily through the reaction of guanine with reactive oxygen species (ROS). It is one of the most prevalent oxidative lesions in DNA, which can lead to mutations if not repaired properly. The presence of 8-oxoguanosine can disrupt normal base pairing during DNA replication, leading to G>T transversions, a common mutation found in various cancers .

- DNA Repair Pathways : The body employs several DNA repair mechanisms to counteract the effects of oxidative damage. The enzyme 8-oxoguanine DNA glycosylase (OGG1) specifically recognizes and excises 8-oxoguanine from DNA, preventing potential mutations . This repair process is crucial for maintaining genomic stability.

1. Cancer

Research has demonstrated a strong correlation between elevated levels of this compound and various types of cancer. For instance, studies indicate that increased oxidative DNA damage markers, including 8-OHdG (a derivative), are associated with tumor progression and poor prognosis in cancers such as lung, breast, and colorectal cancer .

2. Cardiovascular Disease

Elevated levels of 8-OHdG have also been linked to cardiovascular diseases (CVD). A meta-analysis revealed that CVD patients exhibit significantly higher levels of 8-OHdG compared to healthy controls, suggesting its potential role as a biomarker for assessing cardiovascular risk .

3. Neurological Disorders

The accumulation of oxidative DNA damage is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Increased levels of this compound have been observed in brain tissues affected by these conditions, indicating its involvement in neurodegeneration .

Table 1: Summary of Research Findings on this compound

Future Directions for Research

The ongoing research into this compound highlights its potential as a biomarker for various diseases related to oxidative stress. Future studies should focus on:

- Developing more sensitive assays for detecting 8-OHdG levels in clinical settings.

- Investigating the therapeutic implications of targeting oxidative stress pathways.

- Exploring the role of this compound in epigenetic regulation and gene expression.

属性

分子式 |

C10H13N5O5 |

|---|---|

分子量 |

285.25 g/mol |

IUPAC 名称 |

2-amino-8-deuterio-9-[(2R,3R,4S,5R)-4-deuterio-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1/i2D,5D |

InChI 键 |

NYHBQMYGNKIUIF-VXBMHFSWSA-N |

手性 SMILES |

[2H]C1=NC2=C(N1[C@H]3[C@@H]([C@]([C@H](O3)CO)([2H])O)O)N=C(NC2=O)N |

规范 SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。